![molecular formula C14H32OSSn B14713589 2-[(Tributylstannyl)sulfanyl]ethan-1-ol CAS No. 10603-78-8](/img/structure/B14713589.png)
2-[(Tributylstannyl)sulfanyl]ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(Tributylstannyl)sulfanyl]ethan-1-ol is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a sulfanyl group, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylstannyl)sulfanyl]ethan-1-ol typically involves the reaction of tributylstannyl chloride with 2-mercaptoethanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:
Bu3SnCl+HSCH2CH2OH→Bu3SnSCH2CH2OH+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[(Tributylstannyl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler organotin compounds.
Substitution: The tin atom can participate in substitution reactions, where the butyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler organotin compounds.
Substitution: Various substituted organotin derivatives.
科学的研究の応用
2-[(Tributylstannyl)sulfanyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(Tributylstannyl)sulfanyl]ethan-1-ol involves its interaction with various molecular targets. The tin atom can form bonds with nucleophilic centers in biomolecules, leading to potential biological effects. The sulfanyl group can undergo redox reactions, influencing the compound’s reactivity and interactions.
類似化合物との比較
Similar Compounds
- 2-[(2-sulfanylethyl)sulfanyl]ethan-1-ol
- Thiodiglycol
- 2-sulfanyl ethan-1-ol
Uniqueness
2-[(Tributylstannyl)sulfanyl]ethan-1-ol is unique due to the presence of the tributylstannyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where organotin compounds are required.
特性
CAS番号 |
10603-78-8 |
|---|---|
分子式 |
C14H32OSSn |
分子量 |
367.2 g/mol |
IUPAC名 |
2-tributylstannylsulfanylethanol |
InChI |
InChI=1S/3C4H9.C2H6OS.Sn/c3*1-3-4-2;3-1-2-4;/h3*1,3-4H2,2H3;3-4H,1-2H2;/q;;;;+1/p-1 |
InChIキー |
YRPINZSATOBWNS-UHFFFAOYSA-M |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)SCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


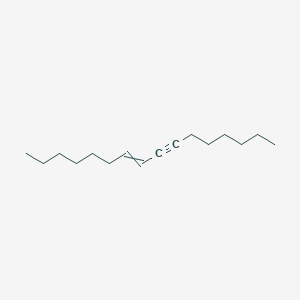

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)

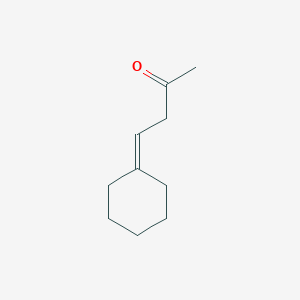
silane](/img/structure/B14713525.png)
![Bis[(oxiran-2-yl)methyl] phenyl phosphate](/img/structure/B14713527.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)

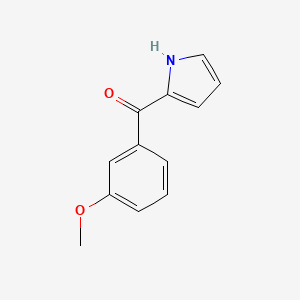
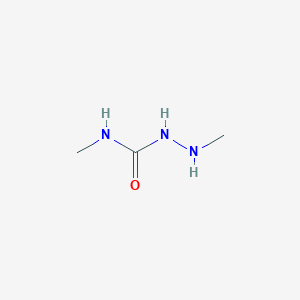
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
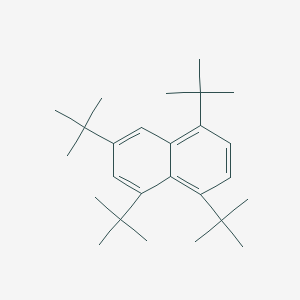
![Ethenyl(dimethyl)[(trimethylsilyl)ethynyl]silane](/img/structure/B14713574.png)
